(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid
Description
This compound is a chiral amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a propanoic acid backbone, and a 4-fluorophenyl substituent at the β-position. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The 4-fluorophenyl group enhances lipophilicity and can influence biological interactions, such as binding to aromatic residues in proteins or enzymes . Its stereochemistry (R-configuration) is critical for compatibility with biological systems, as it determines spatial orientation during molecular recognition .
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXRHKBSMBRBBW-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc Protection of Amino Acid
Reaction:
An amino acid precursor (e.g., L-alanine derivative) is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
- Temperature: 0–25°C
- Duration: 2–6 hours
Mechanism:
The nucleophilic amine attacks the carbonyl group of Fmoc-Cl, forming an amide bond and protecting the amino group.
Equation:
$$
\text{R-NH}_2 + \text{Fmoc-Cl} \rightarrow \text{R-NH-Fmoc} + \text{HCl}
$$
Coupling with a 4-Fluorophenyl Group
Reaction:
The Fmoc-protected amino acid is coupled with a fluorophenyl derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
- Solvent: DMF or acetonitrile
- Catalyst: Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS)
- Temperature: Room temperature to 50°C
- Duration: 12–24 hours
Mechanism:
Activation of the carboxylic acid group by DCC/DIC forms an active ester intermediate, which reacts with the fluorophenyl derivative to form an amide bond.
Purification and Analysis
- Purification Techniques:
- Column chromatography using silica gel.
- Crystallization from solvents such as ethyl acetate or methanol.
- Characterization Methods:
- NMR Spectroscopy: Confirms structural integrity.
- Mass Spectrometry: Verifies molecular weight.
- HPLC Analysis: Ensures purity (>95%).
Reaction Scheme Summary
| Step | Reagents and Conditions | Product |
|---|---|---|
| Fmoc Protection | Fmoc-Cl, base, DMF/DCM, 0–25°C | Fmoc-protected amino acid |
| Coupling | Fluorophenyl derivative, DCC/DIC, HOBt/NHS, DMF, RT–50°C | Target compound |
| Purification | Silica gel chromatography/crystallization | Pure compound |
Analytical Data for Verification
| Analytical Technique | Observations |
|---|---|
| NMR Spectroscopy | Peaks corresponding to aromatic protons (fluorophenyl), Fmoc group, and carboxylic acid functionality |
| Mass Spectrometry | Molecular ion peak at $$ m/z = 405.4 $$, matching molecular weight |
| HPLC Purity | Single peak with >95% purity |
Notes on Reaction Optimization
- Maintain anhydrous conditions during coupling reactions to prevent side reactions.
- Use freshly prepared reagents to ensure high yields.
- Monitor reaction progress using thin-layer chromatography (TLC).
Chemical Reactions Analysis
Peptide Bond Formation
This compound participates in solid-phase peptide synthesis (SPPS) as a β³-amino acid building block. Its Fmoc group enables controlled elongation of peptide chains.
Mechanistic Insight :
- HATU activates the carboxylic acid via formation of an -acylisourea intermediate, facilitating nucleophilic attack by the amine.
- Side reactions (e.g., racemization) are minimized at pH 8–9 using DIPEA .
Fmoc Deprotection
The fluorenylmethyloxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the amino group for subsequent reactions.
Equation :\text{Fmoc hPhe 4 F OH}\xrightarrow{\text{20 Piperidine DMF}}\text{H hPhe 4 F OH}+\text{Fmoc piperidine adduct}$$---###3.[**HydrolysisReactions**](pplx://action/followup)Thecarboxylicacidmoietyundergoeshydrolysisundercontrolledconditionsforfunctionalgroupinterconversion.|**Reaction**|**Conditions**|**Product**|**Yield**|**Sources**||--------------|----------------|--------------|-----------|------------||EsterHydrolysis|1MNaOH,THF/H₂O(1:1),50°C,4hrs|(R)-3-(Fmoc-amino)-3-(4-fluorophenyl)propanoicacid|85–92%|[4][6]||AcidicHydrolysis|6MHCl,reflux,12hrs|RacemizationobservedatC-3(≤5%)|78%|[4]|**[KeyNote](pplx://action/followup)**:HydrolysisratesarepH-dependent,withoptimalyieldsundermildlybasicconditionstoavoidepimerization[6].---###4.[**EsterificationandFunctionalization**](pplx://action/followup)Thecarboxylicacidisesterifiedforsolubilitymodulationorintermediatesynthesis.|**Reagent**|**Conditions**|**Product**|**Application**|**Sources**||-------------|----------------|--------------|-----------------|------------||CH₃I,K₂CO₃(DMF,RT)|12hrs|Methylesterderivative|Improvedlipidsolubilityformembranepermeabilitystudies.|[9][5]||DCC/DMAP,MeOH|0°C→RT,6hrs|Methylester(95%yield)|Usedinfragment-baseddrugdiscovery.|[2]|**[Equation](pplx://action/followup)**:\text{Fmoc-β³hPhe(4-F)-OH} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{Fmoc-β³hPhe(4-F)-OMe} + \text{HI} $$
Halogenation and Cross-Coupling
The 4-fluorophenyl group participates in regioselective halogenation for further derivatization.
Mechanistic Insight :
- Bromination occurs at the para position relative to fluorine due to its electron-withdrawing effect.
- Suzuki-Miyaura coupling preserves stereochemistry at C-3 .
Stability Under Oxidative/Reductive Conditions
| Condition | Reagent | Outcome | Notes | Sources |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 50°C | Degradation of Fmoc group | Not recommended for prolonged exposure. | |
| Reduction | LiAlH₄, THF | Reduction of amide to amine (partial) | Requires careful stoichiometric control. |
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of this compound exhibit promising anticancer activity. For instance, studies have shown that certain analogs can inhibit specific protein arginine methyltransferases (PRMTs), which are implicated in various cancers. The inhibition of PRMT5 has been linked to reduced cell proliferation in cancer cell lines, suggesting potential for therapeutic development against malignancies .
Neuroprotective Effects
Preliminary studies have suggested that (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid may possess neuroprotective properties. It has been observed to modulate neurotransmitter levels and could potentially be beneficial in treating neurodegenerative diseases .
Therapeutic Applications
- Peptide Synthesis : The compound serves as a building block in peptide synthesis, particularly for creating peptides with enhanced pharmacological properties due to the presence of fluorinated aromatic groups.
- Drug Development : Its unique structure allows for modifications that can lead to new drug candidates targeting various biological pathways.
- Research Tool : As a research reagent, it facilitates studies on protein interactions and enzyme activity, particularly in the context of drug discovery.
Case Studies
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group can protect the amino group during chemical reactions, allowing for selective modifications at other sites. The fluorophenyl group can interact with various biological targets, potentially influencing protein structure and function through hydrophobic and electronic effects.
Comparison with Similar Compounds
4-Hydroxyphenyl Variant
- Compound: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
- Key Differences : The hydroxyl group increases polarity, improving aqueous solubility but reducing membrane permeability compared to the fluorinated analog. This substitution may also enable hydrogen bonding with biological targets .
4-Chlorophenyl Variant
- Compound: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
- However, it may also increase toxicity risks due to higher metabolic stability .
4-Nitrophenyl Variant
- Compound: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid
- Key Differences: The nitro group introduces strong electron-withdrawing effects, useful in photoaffinity labeling or as a spectroscopic probe.
4-Trifluoromethylphenyl Variant
- Compound: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid
- Key Differences : The trifluoromethyl group significantly increases lipophilicity and metabolic stability, making it advantageous for CNS-targeting drugs. However, synthesis costs are higher due to fluorine incorporation .
Backbone Modifications
Hydroxypropanoic Acid Variant
- Compound: (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid
- Key Differences : The additional hydroxyl group introduces a second chiral center, enabling chelation with metal ions or participation in hydrogen-bonding networks. This modification is explored in metalloprotease inhibition studies .
Butanoic Acid Variant
- Compound: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid
Comparative Data Table
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid, commonly referred to as Fmoc-phenylalanine derivative, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, allows for specific interactions with biological targets, making it a valuable candidate for various applications in drug development and molecular biology.
- Molecular Formula : C24H21NO4
- Molecular Weight : 385.44 g/mol
- CAS Number : 220498-02-2
- Structure : The compound features a fluorenylmethoxycarbonyl group attached to a phenylalanine-like backbone, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Studies have shown that the Fmoc group can influence the compound's conformation, enhancing its binding affinity to target proteins.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and metabolic disorders .
- Modulation of Protein Interactions : The structural features allow it to modulate interactions between proteins, which is crucial in signaling pathways and cellular responses .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating a dose-dependent response with IC50 values ranging from 30 to 50 µM, indicating its potential as an anticancer agent .
- Metabolic Pathway Modulation : Another study focused on its role in modulating key metabolic enzymes involved in glucose metabolism. The compound was shown to downregulate the expression of enzymes associated with gluconeogenesis, suggesting a potential application in diabetes management .
Q & A
Q. How can the enantiomeric purity of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid be validated during synthesis?
Methodology :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with UV detection at 254 nm. Compare retention times with a racemic mixture to confirm enantiomeric separation .
- Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for (R)-configured analogs. For example, structurally similar compounds with fluorophenyl groups exhibit [α]D ranges of +15° to +25° (c = 1, MeOH) .
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., Fmoc-protected amines) to confirm stereochemistry before final deprotection .
Q. What purification strategies are effective for removing byproducts in Fmoc-deprotection reactions of this compound?
Methodology :
- Solid-Phase Extraction (SPE) : Use C18 cartridges with gradient elution (20–100% acetonitrile in 0.1% TFA) to separate the target compound from piperidine or DBU byproducts .
- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane or DCM/petroleum ether) to exploit differential solubility of the fluorophenyl moiety .
- LC-MS Monitoring : Track deprotection efficiency in real-time using electrospray ionization (ESI) to detect [M+H]+ ions (expected m/z ~480–500) .
Q. How does the 4-fluorophenyl substituent influence solubility in aqueous vs. organic solvents?
Q. What computational methods predict the interaction of this compound with biological targets (e.g., proteases)?
Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of targets (e.g., thrombin or trypsin) to model binding. The fluorophenyl group may occupy hydrophobic pockets, while the Fmoc moiety sterically blocks active sites .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Monitor hydrogen bonds between the carboxylate group and catalytic serine residues .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities. Fluorine’s electronegativity may enhance interactions with aromatic residues (e.g., Tyr, Phe) .
Q. How do structural analogs with varying fluorophenyl substitution patterns affect bioactivity?
Q. What experimental conditions stabilize the compound against Fmoc group cleavage during long-term storage?
Methodology :
- Temperature : Store at –20°C in inert gas (Argon) to prevent hydrolysis. Room-temperature storage in DMSO leads to 5–10% degradation over 30 days .
- pH Control : Maintain solutions at pH 4–6 (acetate buffer) to avoid base-catalyzed cleavage. Avoid Tris or carbonate buffers .
- Lyophilization : Freeze-dry with trehalose (1:1 mass ratio) to preserve structural integrity. Reconstitution in acetonitrile/water (1:1) yields >95% recovery .
Q. How can contradictions in reported biological activities of fluorophenyl-Fmoc derivatives be resolved?
Case Study :
- Issue : One study reports anti-inflammatory activity (IC50 = 200 nM) , while another shows no effect up to 1 µM .
- Resolution :
- Assay Variability : Validate using identical cell lines (e.g., RAW264.7 macrophages) and LPS-induced TNF-α protocols.
- Impurity Analysis : Quantify residual palladium (via ICP-MS) from Suzuki couplings, which may confound results at low nM concentrations .
- Structural Confirmation : Recheck NMR (¹H, ¹³C, ¹⁹F) to rule out regioisomeric impurities in the fluorophenyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
